2,3-Difluorobiphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2-difluoro-3-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAYNOYJLJHNSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways Involving 2,3 Difluorobiphenyl
Precursor Synthesis and Halogenation Reactions
The journey to synthesizing 2,3-difluorobiphenyl often commences with the preparation of suitable precursors. A common starting material is 1,2-difluorobenzene (B135520). nih.govsci-hub.selookchem.com This compound can undergo halogenation to introduce a reactive handle for subsequent cross-coupling reactions. The halogenation of 1,2-difluorobenzene is typically achieved using halogenating agents such as molecular bromine or chlorine in the presence of a Lewis acid catalyst like iron (III) chloride (FeCl3) or iron (III) bromide (FeBr3). nih.gov This reaction leads to the formation of halo-substituted difluorobenzenes, which are pivotal intermediates.
Another critical precursor is 2,3-difluorophenylboronic acid. nih.govrsc.org This organoboron compound is instrumental in the widely used Suzuki-Miyaura cross-coupling reaction. The synthesis of 2,3-difluorophenylboronic acid can be accomplished through the reaction of a corresponding Grignard reagent, such as 2,3-difluorophenylmagnesium bromide, with a trialkyl borate (B1201080), followed by acidic workup.
Cross-Coupling Strategies for this compound Formation
The construction of the biphenyl (B1667301) scaffold is predominantly accomplished through transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is the most extensively studied and applied method for synthesizing this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., 2,3-difluorophenylboronic acid) with an aryl halide or triflate. nih.govyoutube.comnih.gov This reaction is favored for its mild conditions, high tolerance to various functional groups, and the commercial availability of the required reagents. mdpi.com
The choice of the palladium catalyst and the associated ligands is paramount for achieving high yields and selectivity in the synthesis of this compound. Various palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), are commonly employed. nih.gov The catalytic activity is significantly influenced by the phosphine (B1218219) ligands coordinated to the palladium center.
Bulky and electron-rich phosphine ligands are known to enhance the efficiency of the Suzuki-Miyaura coupling. For instance, tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) have been shown to be effective. claremont.edu The use of ferrocenyl-based ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) in catalysts such as Pd(dppf)Cl₂ is also a common strategy. nih.gov The optimization of the catalyst system often involves screening different combinations of palladium precursors and ligands to identify the most effective system for the specific substrates.
Interactive Table: Catalyst and Ligand Effects on Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂ | PCy₃ | High | claremont.edu |
| Pd₂(dba)₃ | P(t-Bu)₃ | High | claremont.edu |
| Pd(dppf)Cl₂ | dppf | Good | nih.gov |
| Pd(OAc)₂ | RuPhos | Good | beilstein-journals.org |
| Pd(OAc)₂ | SPhos | Good | claremont.edu |
Note: "High" and "Good" yields are qualitative descriptions from the source material; specific numerical values for this compound were not always provided in a comparable format.
The yield and selectivity of the Suzuki-Miyaura coupling for this compound are highly dependent on the reaction conditions. Key parameters that are optimized include the base, solvent, and temperature.
Base: A base is essential to activate the organoboron species. nih.gov Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). researchgate.netnih.gov The choice of base can significantly impact the reaction rate and the suppression of side reactions like homocoupling.
Solvent: The solvent system typically consists of an organic solvent and water. researchgate.net Common organic solvents include tetrahydrofuran (B95107) (THF), dioxane, and N,N-dimethylformamide (DMF). researchgate.netnih.gov The presence of water is often crucial for the transmetalation step.
Temperature: The reaction temperature is another critical factor. While some Suzuki-Miyaura couplings can proceed at room temperature, others require elevated temperatures, often in the range of 70-120°C, to achieve optimal yields. nih.govnih.govrsc.org
Interactive Table: Influence of Reaction Conditions on Suzuki-Miyaura Coupling Yield
| Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | DMF/H₂O (95:5) | 110 | ~100 (Conversion) | nih.gov |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | DMF/H₂O (95:5) | 110 | ~95 (Conversion) | nih.gov |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | DMF/H₂O (95:5) | 110 | ~100 (Conversion) | nih.gov |
| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | K₂CO₃ | DMF/H₂O (1:1) | 75 | 98 | rsc.org |
Note: The data represents yields for similar fluorinated biphenyl syntheses, as specific comprehensive data for this compound was not available in a single comparable study.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.govresearchgate.net
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X). nih.gov This step is often the rate-determining step of the catalytic cycle. nih.gov
Transmetalation: The organoboron species, activated by a base to form a boronate complex, transfers its organic group to the Pd(II) center, replacing the halide. nih.govnih.gov This forms a new Pd(II) intermediate (Ar-Pd-Ar').
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biphenyl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
For fluorinated aryl boronic acids, the electronic effects of the fluorine atoms can influence the rates of these steps. The electron-withdrawing nature of fluorine can affect the nucleophilicity of the boronic acid and the stability of the palladium intermediates. Mechanistic studies, including kinetic analyses and computational modeling, have been employed to understand these effects and to rationalize the observed reactivity and selectivity. nih.govnih.gov
Other Transition Metal-Catalyzed Coupling Reactions
While palladium catalysis is dominant, other transition metals have been explored for cross-coupling reactions, although specific examples for the synthesis of this compound are less common in the literature.
Nickel-Catalyzed Coupling: Nickel catalysts are a more cost-effective alternative to palladium and have been shown to be effective in various cross-coupling reactions, including those involving aryl halides and arylboronic acids. sci-hub.semdpi.com Nickel-catalyzed reactions can sometimes offer different reactivity and selectivity profiles compared to their palladium counterparts, particularly in the activation of less reactive C-F bonds. researchgate.net However, detailed studies on the specific application of nickel catalysts for the synthesis of this compound are limited. nih.gov
Copper-Catalyzed Coupling: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and related methodologies, have a long history in the formation of biaryl linkages. researchgate.net More recently, copper-catalyzed couplings involving aryl boronic acids have been developed. nih.gov These reactions often require different conditions compared to palladium-catalyzed systems and can be advantageous in certain contexts, though their application to the synthesis of this compound is not as extensively documented.
Functionalization and Derivatization of the this compound Core
The presence of two vicinal fluorine atoms on one of the phenyl rings of the biphenyl system significantly influences its chemical reactivity. These fluorine atoms are electron-withdrawing via induction but act as weak ortho, para-directors in electrophilic substitutions due to lone pair donation. This electronic profile allows for a variety of functionalization strategies.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS)
The fluorine atoms on the this compound core are deactivating, making electrophilic aromatic substitution reactions slower compared to unsubstituted benzene. However, they direct incoming electrophiles to the ortho and para positions. Due to steric hindrance from the adjacent phenyl ring and the existing fluorine atom, substitution is generally favored at the C4 and C6 positions of the difluorinated ring. Common electrophilic substitution reactions like nitration and halogenation can be performed, typically requiring strong activating catalysts. youtube.comrsc.org For instance, nitration would likely yield a mixture of 2,3-difluoro-4-nitrobiphenyl and 2,3-difluoro-6-nitrobiphenyl.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on the this compound core is generally not feasible unless the aromatic ring is activated by potent electron-withdrawing groups, such as a nitro group, positioned ortho or para to a potential leaving group. wikipedia.orglibretexts.org In such activated systems, a fluorine atom can serve as an effective leaving group. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org
A practical example involves the synthesis of 3,4-difluoro-2'-aminobiphenyl, where a precursor, o-nitrobenzoic acid, is coupled with a difluorohalobenzene, followed by reduction. google.com In a related scenario, if a compound like 2,3-difluoro-4-nitrobiphenyl were subjected to a nucleophile (e.g., an alkoxide or amine), the fluorine atom at C3 would not be substituted. Instead, the reaction would favor displacement of the nitro group or a halogen at an activated position. For the fluorine atom to be displaced, it must be located at a position activated by the nitro group (ortho or para). For example, in 4,5-difluoro-1,2-dinitrobenzene, the fluorine atoms are activated by the adjacent nitro groups and can be sequentially displaced by nucleophiles. nih.gov
Regioselective Functionalization Techniques
Achieving regioselectivity in the functionalization of this compound is crucial for synthesizing specifically substituted derivatives. Directed ortho-metalation (DoM) is a powerful technique for this purpose. wikipedia.orgbaranlab.org In this method, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position with high selectivity. organic-chemistry.org
Fluorine atoms themselves can act as weak directing groups. More significantly, research has demonstrated that lithiation ortho to a 1,2-difluoroaromatic system is a viable route for creating functionalized intermediates. rsc.org Specifically, 1,2-difluorobenzene can be lithiated at the 3-position, and this lithiated species can then be reacted with a trialkyl borate to form 2,3-difluorophenylboronic acid. This boronic acid is a key intermediate that can be used in cross-coupling reactions to generate a wide array of substituted 2,3-difluorobiphenyls. rsc.org This approach ensures that functionalization occurs specifically at the C3 position of the difluorophenyl ring system.
Table 1: Regioselective Functionalization via Directed ortho-Metalation
| Starting Material | Reagent Sequence | Intermediate | Application | Reference |
|---|
This regioselective control is essential for building complex molecules like those used in liquid crystals and other advanced materials. rsc.org
Synthesis of Highly Substituted this compound Derivatives
The synthesis of highly substituted this compound derivatives is predominantly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. nih.govacs.org These reactions involve the coupling of an organoboron compound (like an arylboronic acid) with an organohalide.
A common strategy involves the Suzuki-Miyaura coupling of 2,3-difluorophenylboronic acid with various substituted aryl halides. rsc.org Alternatively, a substituted phenylboronic acid can be coupled with a 2,3-difluorohalobenzene. A patent describes a method for synthesizing 3,4-difluoro-2'-aminobiphenyl, which starts with the coupling of o-nitrobenzoic acid and a difluorohalobenzene, followed by reduction of the nitro group. google.com This process yields a highly substituted biphenyl core that can be further functionalized.
Researchers have successfully synthesized a range of 4,4″-dialkyl- and 4,4″-alkoxyalkyl-terphenyls containing a this compound unit for applications in liquid crystals. rsc.org These syntheses highlight the utility of Suzuki coupling for creating complex, polysubstituted systems.
Table 2: Examples of Highly Substituted this compound Synthesis
| Reaction Type | Coupling Partners | Product Type | Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki Coupling | 2,3-Difluoroarylboronic acid + Aryl halide | Substituted this compound | Pd(PPh₃)₄ | rsc.org |
| Suzuki Coupling | 1-Bromo-3,4-difluorobenzene + Arylboronic acid | 3,4-Difluorobiphenyl derivatives | Pd(PPh₃)₄ / K₃PO₄ | nih.govacs.org |
| Decarboxylative Coupling / Reduction | o-Nitrobenzoic acid + Difluorohalobenzene | 3,4-Difluoro-2'-aminobiphenyl | Palladium catalyst | google.com |
Stereoselective Synthesis Approaches for Chiral this compound Derivatives
The synthesis of chiral this compound derivatives, specifically atropisomers (isomers arising from hindered rotation around a single bond), presents a significant synthetic challenge. Atropisomerism in biaryls requires bulky substituents at the ortho positions to restrict rotation around the C-C single bond connecting the two aryl rings. nih.gov
While the field of atroposelective synthesis has advanced significantly, with methods like direct stereoselective aryl-aryl coupling and dynamic kinetic resolution becoming more common, specific applications to the this compound core are not widely reported in the surveyed literature. nih.govmdpi.comresearchgate.net General strategies for creating axially chiral biaryls often involve:
Chiral Ligand-Controlled Cross-Coupling: Using palladium catalysts with chiral phosphine ligands (e.g., derivatives of BINAP) to control the stereochemistry during the formation of the biaryl axis. nih.gov
Central-to-Axial Chirality Conversion: Constructing a chiral center elsewhere in the molecule and then converting it into an axially chiral element. mdpi.com
Organocatalysis: Employing chiral organocatalysts, such as chiral phosphoric acids, to catalyze the enantioselective formation of a new ring, thereby creating the biaryl scaffold atroposelectively. nih.gov
Although these methods are well-established for various biaryl systems, their direct application to produce optically active this compound derivatives would require the strategic introduction of bulky groups at the positions ortho to the inter-ring bond (i.e., the C2' and C6' positions) to create a sufficiently high barrier to rotation.
Reaction Mechanisms and Pathways
Understanding the mechanisms of the reactions used to functionalize this compound is key to optimizing reaction conditions and predicting outcomes.
Mechanistic Insights into Bond Formation and Cleavage
C-H Bond Functionalization (Directed ortho-Metalation): The mechanism of Directed ortho-Metalation (DoM) involves the formation of a complex between the organolithium reagent and a directing group on the aromatic ring. baranlab.org This "complex-induced proximity effect" (CIPE) lowers the kinetic barrier for deprotonation at the ortho C-H bond. baranlab.org For a 1,2-difluorophenyl system, the fluorine atoms can coordinate with the lithium cation, facilitating the abstraction of the proton at the C3 position by the alkyl base (e.g., n-butyllithium). The resulting aryllithium intermediate is then quenched with an electrophile to form the new C-E bond. rsc.org
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism proceeds via a two-step addition-elimination pathway. wikipedia.org The first step, which is typically rate-determining, is the nucleophilic attack on the aromatic ring to form a negatively charged Meisenheimer intermediate. libretexts.org This intermediate is stabilized by resonance, particularly when strong electron-withdrawing groups are present at the ortho or para positions to the site of attack. The second step is the rapid expulsion of the leaving group, which restores the aromaticity of the ring. libretexts.org Computational studies on related halonitroarenes help elucidate the energy profiles and the dearomatization-rearomatization process involved. nih.gov
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura): The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps:
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the organohalide (Ar-X), forming a Pd(II) complex (Ar-Pd-X).
Transmetalation: The organoboron species (Ar'-B(OR)₂) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group (Ar') from boron to palladium, forming a new Pd(II) complex (Ar-Pd-Ar') and displacing the halide.
Reductive Elimination: The di-aryl palladium complex (Ar-Pd-Ar') undergoes reductive elimination to form the new C-C bond of the biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.
Mechanistic studies, often supported by computational DFT calculations, investigate the precise nature of the catalyst resting state and the turnover-limiting step, which can vary depending on the specific substrates and ligands used. nih.govnih.gov
Role of Fluorine Substituents in Directing Reactivity
The presence and positioning of fluorine atoms on the biphenyl scaffold profoundly influence the molecule's reactivity. In this compound, the fluorine atoms at the C2 (ortho) and C3 (meta) positions exert a combination of electronic and steric effects that dictate the regioselectivity and rate of chemical transformations.
Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I) through the carbon-fluorine sigma bond. This effect decreases with distance, making the ortho-fluorine's influence more pronounced than the meta-fluorine's at their respective positions. This inductive withdrawal renders the aromatic ring electron-deficient, which generally deactivates it towards electrophilic aromatic substitution.
In the context of this compound, the C2 and C3 fluorines work in concert to influence the electron density of the substituted ring. The strong inductive effects make the entire ring less nucleophilic. For electrophilic substitution, the directing effects of the two fluorines would be complex. The C2-fluorine would direct towards the C4 and C6 positions, while the C3-fluorine would direct towards the C5 and C1 positions (which is part of the biphenyl linkage). The interplay of these effects, along with steric hindrance from the second phenyl ring, determines the ultimate site of substitution.
In nucleophilic aromatic substitution (SNAr) reactions, the strong electron-withdrawing nature of fluorine is advantageous. It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is often the rate-determining step. colab.ws This stabilization lowers the activation energy and accelerates the reaction. colab.ws For this reason, aryl fluorides can be more reactive than other aryl halides in SNAr reactions, a somewhat counterintuitive fact given that fluoride (B91410) is a poor leaving group in SN2 reactions. colab.ws In this compound, the presence of two fluorine atoms enhances the ring's susceptibility to nucleophilic attack. The most likely positions for attack would be the carbon atoms bearing the fluorine substituents, with the regioselectivity being influenced by the stability of the resulting Meisenheimer intermediate and the reaction conditions.
Steric factors also play a crucial role. The ortho-substituent (C2-fluorine) increases the rotational barrier around the central aryl-aryl bond of the biphenyl system. researchgate.net This is due to the steric repulsion between the C2-fluorine and the ortho-hydrogen atom on the adjacent ring. researchgate.net This enforced twisting, or dihedral angle, can impact the conjugation between the two phenyl rings, which in turn affects the electronic properties and reactivity of the molecule as a whole. nih.gov
Intermediate Characterization and Trapping Experiments
The elucidation of reaction mechanisms involving this compound often requires the characterization of transient intermediates or their capture through trapping experiments. These studies provide direct evidence for proposed reaction pathways.
Intermediate Characterization: Spectroscopic techniques are paramount for identifying and characterizing reaction intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. For fluorinated compounds like this compound, both 1H and 13C NMR are informative. The 13C NMR spectrum is especially useful, as the chemical shifts of the carbon atoms are sensitive to the electronic effects of the fluorine substituents, and the presence of carbon-fluorine coupling constants (JCF) provides definitive evidence of proximity. nih.gov For instance, in the characterization of 2,2'-difluorobiphenyl (B165479), a close analog, the analysis of the 13C NMR spectrum was crucial for determining its structure. researchgate.net Similarly, the formation of a Meisenheimer complex during a nucleophilic aromatic substitution on a difluorobiphenyl system could be monitored by NMR, observing the appearance of new signals corresponding to the sp3-hybridized carbon atom attacked by the nucleophile and changes in the chemical shifts of the other ring carbons. wikipedia.orgresearchgate.net Mass spectrometry, particularly electrospray ionization (ESI-MS), can also be used to detect and characterize charged intermediates like Meisenheimer complexes. researchgate.net
Trapping Experiments: In many reactions, intermediates are too fleeting to be observed directly. In such cases, trapping experiments are employed. A classic example relevant to dihalobiphenyls is the generation and trapping of aryne intermediates. For instance, treatment of a dihalobenzene with a strong base can lead to the formation of a highly reactive benzyne (B1209423) intermediate. semanticscholar.org In the case of this compound, elimination of a fluorine and a proton from an adjacent position could theoretically lead to a fluorinated benzyne. This reactive species can be "trapped" by a reagent that readily undergoes cycloaddition, such as furan (B31954) or tetraphenylcyclopentadienone. researchgate.netsemanticscholar.org The isolation and characterization of the resulting cycloadduct provides strong evidence for the transient existence of the aryne. researchgate.net
Another common type of reactive intermediate is a radical. Radical intermediates can be intercepted by radical scavengers. A widely used trapping agent is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which is itself a stable radical. researchgate.net If a reaction involving this compound is suspected to proceed through a radical mechanism, the addition of TEMPO would result in the formation of a TEMPO-adduct, which can be detected and characterized, thereby confirming the presence of the radical intermediate. researchgate.net
Structural and Conformational Elucidation of 2,3 Difluorobiphenyl and Its Derivatives
Solid-State Structural Analysis
Solid-state structural analysis provides a detailed picture of how molecules arrange themselves in a crystalline environment. Techniques such as X-ray crystallography are fundamental in determining these arrangements.
X-ray Crystallography of 2,3-Difluorobiphenyl Systems
X-ray crystallography has been employed to determine the crystal structures of various biphenyl (B1667301) derivatives, including those with fluorine substituents. These studies reveal crucial details about molecular geometry and intermolecular interactions.
The dihedral angle between the two phenyl rings is a key parameter defining the conformation of biphenyl systems. In biphenyl itself, the gas-phase conformation is non-planar, with an average dihedral angle of approximately 44° researchgate.netresearchgate.net. Ortho-substitutions, such as fluorine atoms in this compound, can significantly influence this angle due to steric and electronic effects. For instance, in a derivative containing a 2',4'-difluorobiphenyl moiety, the dihedral angle between the phenyl rings was found to be 44.3(1)° nih.goviucr.org. Another study on a related 2,2'-difluorobiphenyl (B165479) reported a dihedral angle of 58° between the ring normals in the crystalline phase researchgate.net. While specific data for this compound's inter-ring dihedral angle is not directly provided in the search results, studies on similar fluorinated biphenyls suggest that fluorine substitution can influence the torsional barriers and thus the preferred dihedral angle, often leading to non-planar conformations.
Conformational polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. While specific studies on the polymorphism of this compound were not explicitly detailed in the provided search snippets, general principles of crystal packing in biphenyl derivatives are relevant. Crystal packing is dictated by the interplay of intermolecular forces and the molecular shape, aiming to achieve an energetically favorable arrangement researchgate.netaddlink.es. Packing motifs describe the specific ways molecules arrange themselves in the crystal lattice, often forming layered or extended network structures.
Intermolecular interactions play a critical role in stabilizing crystal structures and influencing molecular packing. These forces include hydrogen bonding, halogen bonding, and van der Waals forces.
Hydrogen Bonding: Hydrogen bonds, typically involving a hydrogen atom bonded to an electronegative atom (like O or N) and another electronegative atom, are common in organic crystals. For example, C-H···O and C-H···F interactions have been identified in crystal structures containing difluorobiphenyl moieties researchgate.net.
Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic center, interacting with a Lewis base. This interaction is characterized by a region of positive electrostatic potential (a σ-hole) on the halogen atom u-strasbg.fr. While fluorine is generally considered a weak halogen bond donor, C-F···π interactions and C-H···F interactions have been observed in crystal structures researchgate.netnih.gov. Studies on other halogenated biphenyls have highlighted the role of halogen-halogen interactions (e.g., Br···Br) in directing crystal assembly nih.govrsc.org.
Hirshfeld surface analysis and energy framework calculations are computational tools used to visualize and quantify the contributions of different intermolecular interactions to crystal packing. Hirshfeld surfaces map the electron density distribution around a molecule in the crystal, highlighting the contacts made with neighboring molecules. The 2D fingerprint plots derived from these surfaces decompose the contributions of various interactions, such as H···H, C···H, and halogen-specific interactions scivisionpub.comfrontiersin.orgnih.gov. Energy framework analysis provides a more quantitative assessment of the dominant interaction energies (electrostatic, dispersion, repulsion) that stabilize the crystal lattice scivisionpub.comfrontiersin.orgnih.gov. Studies on related halogenated biphenyls have utilized these methods to understand the role of C-H···F interactions and other forces in their crystal structures researchgate.netresearchgate.netscivisionpub.com.
Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and van der Waals Forces
Electron Diffraction Studies on Gas-Phase Conformations
Electron diffraction is a technique used to determine the molecular structure of compounds in the gas phase. For biphenyl and its derivatives, gas-phase electron diffraction studies have provided insights into their preferred conformations, which can differ from their solid-state arrangements due to the absence of strong intermolecular forces. Biphenyl itself exhibits a non-planar conformation in the gas phase with a dihedral angle of around 44° researchgate.netresearchgate.net. While direct electron diffraction studies specifically on this compound were not found in the provided snippets, studies on related compounds like 2,2'-difluorobiphenyl indicate that fluorine substitution can influence the gas-phase conformation, with theoretical calculations suggesting the presence of multiple stable conformers researchgate.netsoton.ac.uk.
Solution-State Conformational Dynamics
Understanding how molecules behave in solution is crucial for many chemical and biological processes. For this compound, this involves examining the rotation around the inter-ring bond and how solvent interactions influence these dynamics.
Advanced NMR Spectroscopic Probes of Rotational Barriers and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing molecular motion and conformational preferences in solution. By analyzing NMR parameters, researchers can deduce information about the energy barriers to rotation and the dynamic processes occurring within molecules.
Liquid crystalline solvents provide an anisotropic environment that can partially orient molecules, leading to measurable residual dipolar couplings (RDCs) in NMR spectra. These RDCs are sensitive to the average orientation of molecular segments and can be used to determine conformational preferences and rotational dynamics that are not easily accessible in isotropic solutions soton.ac.ukrsc.orgivanmr.comkit.edu.
Studies involving biphenyl and its derivatives in liquid crystalline solvents have revealed that the inter-ring dihedral angle, which describes the twist between the two phenyl rings, is influenced by the solvent environment claudiozannoni.it. For biphenyl itself, the preferred dihedral angle in liquid crystalline solvents is around 35 degrees, a value that differs from its gas-phase conformation (approximately 44.4°) and solid-state planar structure claudiozannoni.it. While specific studies on this compound in liquid crystalline solvents are less detailed in the provided search results, the general methodology involves analyzing NMR spectra to derive probability distributions for the inter-ring angle researchgate.netresearchgate.net. For example, studies on related 2,2'-difluorobiphenyl indicate that in liquid crystalline phases, there is rotation about the inter-ring bond, with probability distributions showing maxima at specific dihedral angles, such as around 51° (syn-form) and 130° (anti-form), with an approximate ratio of 0.58:0.42 for these forms researchgate.netresearchgate.net. This suggests that anisotropic environments can help delineate distinct conformers and their relative populations.
Molecular Dynamics Simulations for Solvent Effects on Conformation
Molecular Dynamics (MD) simulations offer a complementary approach to experimental NMR studies, allowing for the direct observation of molecular motion and conformational changes over time. By simulating the behavior of a molecule in different solvent environments, MD can elucidate how solvent interactions affect conformational preferences and rotational barriers tandfonline.comresearchgate.netplos.orgfrontiersin.orguni-saarland.denih.gov.
Influence of Fluorine Substitution on Molecular Geometry and Conformational Preference
The introduction of fluorine atoms into organic molecules can profoundly alter their physical and chemical properties, including their preferred conformations and molecular geometry, due to steric and electronic effects.
Steric and Electronic Effects of Ortho-Fluorine Atoms
Fluorine, being highly electronegative, exerts significant electronic effects, such as inductive withdrawal. When positioned at the ortho positions of a biphenyl system, these fluorine atoms can also introduce steric interactions that influence the dihedral angle between the phenyl rings.
In biphenyl derivatives, ortho-substituents are known to significantly increase the dihedral angle between the phenyl rings due to steric repulsion libretexts.orgpsu.edu. For 2,2'-difluorobiphenyl, the presence of fluorine atoms at the ortho positions leads to steric and electronic interactions that favor non-planar conformations psu.edunih.gov. Theoretical studies on similar systems suggest that while steric effects are generally dominant in dictating biphenyl conformations, electronic factors, such as lone pair repulsions, also play a role psu.edunih.govbeilstein-journals.org. For instance, the repulsion between the lone pairs on adjacent fluorine atoms in a planar syn-conformer of 2,2'-difluorobiphenyl can be significant, contributing to a destabilization of this conformation nih.gov. This can lead to a preference for more twisted arrangements to minimize these unfavorable interactions.
Advanced Spectroscopic Investigations of 2,3 Difluorobiphenyl Containing Systems
Vibrational Spectroscopy
Fourier-Transform Raman (FT-Raman) Spectroscopy
Fourier-Transform Raman (FT-Raman) spectroscopy is a non-destructive analytical technique that probes the vibrational modes of molecules by analyzing the inelastic scattering of monochromatic light, typically from a laser photothermal.comksu.edu.sa. Unlike infrared (IR) spectroscopy, which relies on changes in dipole moment during vibration, Raman spectroscopy is sensitive to changes in molecular polarizability photothermal.comksu.edu.sa. This fundamental difference renders the two techniques complementary, with IR often excelling at detecting polar bonds, while Raman spectroscopy is generally more sensitive to non-polar bonds and symmetric vibrations photothermal.comksu.edu.sa. For aromatic compounds such as 2,3-Difluorobiphenyl, FT-Raman spectroscopy can provide detailed information regarding ring stretching, C-H stretching, C-C stretching, and C-F stretching vibrations, as well as various bending and torsional modes arxiv.orgresearchgate.netresearchgate.netjkps.or.kr. The presence of fluorine atoms is expected to influence the polarizability and, consequently, the Raman activity of specific vibrational modes. While specific experimental FT-Raman spectral data for this compound was not directly available in the provided search results, typical spectral features for biphenyl (B1667301) derivatives can be anticipated.
Data Table 1: Expected FT-Raman Spectral Features for this compound
| Vibrational Mode Type | Typical Wavenumber Range (cm⁻¹) | Expected Raman Activity | Notes |
| C-H Stretching (Aromatic) | 3000–3100 | Moderate to Strong | Related to the phenyl rings. |
| C-C Stretching (Ring) | 1400–1650 | Strong | Characteristic of aromatic ring vibrations. |
| C-F Stretching | 1000–1300 | Moderate to Strong | Fluorine substitution significantly influences these modes. |
| C-H Bending (In-plane) | 1000–1300 | Moderate | |
| C-H Bending (Out-of-plane) | 700–900 | Moderate | Sensitive to substitution patterns on the phenyl rings. |
| C-C Stretching (Inter-ring) | 1000–1100 | Weak to Moderate | Related to the torsional motion and stretching of the biphenyl bond. |
| Ring Deformation/Puckering | < 500 | Weak to Moderate | Lower frequency modes related to ring geometry. |
Note: Specific peak positions and intensities are dependent on the exact molecular structure and experimental conditions. These would be determined through experimental measurement and computational analysis.
Vibrational Assignments and Normal Coordinate Analysis (NCA)
To fully interpret the complex vibrational spectra obtained from techniques such as FT-Raman and FT-IR, precise vibrational assignments are essential. Normal Coordinate Analysis (NCA) is a theoretical methodology employed to correlate observed vibrational frequencies with specific molecular motions wiley-vch.de. This process involves calculating the potential and kinetic energy distribution among the atoms for each vibrational mode. By comparing experimental spectra with theoretical predictions, often derived from Density Functional Theory (DFT) calculations, researchers can assign specific spectral bands to particular stretching, bending, or torsional vibrations researchgate.netjkps.or.krnih.gov. For fluorinated aromatic compounds, such as the related 2,3-difluorobenzonitrile, NCA has been successfully utilized to assign observed FTIR and Raman frequencies to different normal modes, demonstrating good agreement between calculated and experimental values when appropriate scaling procedures are applied nih.gov. This analytical approach is crucial for understanding how the fluorine substituents influence the vibrational characteristics of the biphenyl molecular framework.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates electronic transitions within molecules, typically involving the excitation of electrons from lower-energy molecular orbitals to higher-energy ones shu.ac.uklibretexts.orgazooptics.comtanta.edu.egmsu.edu. These transitions occur when a molecule absorbs photons in the ultraviolet (200–400 nm) or visible (400–700 nm) regions of the electromagnetic spectrum libretexts.orgazooptics.com. The most prevalent types of electronic transitions observed in organic molecules are π → π* and n → π* transitions shu.ac.uklibretexts.orgmsu.edu. π → π* transitions, which involve the excitation of electrons within π bonds, generally require more energy and thus occur at shorter wavelengths compared to n → π* transitions, which involve non-bonding electrons shu.ac.uklibretexts.org. However, the extent of conjugation within a molecule significantly influences these transitions, with longer conjugated systems absorbing at longer wavelengths libretexts.orgmsu.edu. Biphenyl, characterized by its two interconnected phenyl rings, possesses a conjugated π system that inherently leads to UV absorption. The presence of fluorine atoms in this compound can subtly modulate the electronic distribution and energy levels of the molecular orbitals, potentially shifting the absorption maxima (λ_max) and molar absorptivities (ε) when compared to unsubstituted biphenyl.
Data Table 2: Expected UV-Vis Spectral Features for this compound
| Electronic Transition | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) | Notes |
| π → π* (Intra-ring) | 200–250 | High (1000–10,000 L mol⁻¹ cm⁻¹) | Related to the electronic transitions within each phenyl ring. |
| π → π* (Inter-ring) | 250–300 | Moderate to High | Reflects conjugation between the two phenyl rings; may be shifted by fluorine substituents. |
| n → π* | 280–350 | Low (10–100 L mol⁻¹ cm⁻¹) | If non-bonding electrons are present and accessible; less common for simple biphenyls without heteroatoms. |
Note: Specific absorption maxima (λ_max) and molar absorptivities (ε) would be determined experimentally. The position and nature of fluorine substituents can influence electron density and conjugation, thereby affecting these values.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) serves as a fundamental analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns msu.edufiveable.menationalmaglab.org. In electron ionization (EI) mass spectrometry, a molecule is subjected to electron bombardment, initiating ionization and subsequent fragmentation into smaller, charged ions msu.edu. The resulting mass spectrum presents a series of peaks corresponding to the mass-to-charge ratio (m/z) of these ions. The molecular ion peak (M⁺•) represents the intact ionized molecule and provides its molecular weight msu.edufiveable.me. Fragmentation pathways are characteristically linked to the molecule's structure and functional groups msu.edufiveable.melibretexts.org. For this compound, the molecular ion peak would correspond to its calculated molecular weight. Common fragmentation pathways for biphenyls include the cleavage of the C-C bond connecting the two phenyl rings, leading to fragments of mass equivalent to a fluorophenyl radical and a fluorophenyl cation msu.edulibretexts.org. Furthermore, the loss of fluorine atoms or HF molecules, along with fragmentation of the phenyl rings themselves (e.g., via benzyl (B1604629) cleavage if applicable to substituted phenyl rings), can occur msu.edufiveable.melibretexts.org.
Data Table 3: Expected Mass Spectrometry Fragmentation Patterns for this compound
| Ion Type | Expected m/z Value (approx.) | Description of Fragmentation |
| Molecular Ion (M⁺•) | 190 | Represents the intact this compound molecule ([C₁₂H₈F₂]⁺•). |
| Fragment Ion | 111 | Loss of a C₆H₄F radical (cleavage of the inter-ring bond, losing one phenyl ring and one fluorine atom). |
| Fragment Ion | 110 | Loss of C₆H₅F radical (cleavage of the inter-ring bond, losing one phenyl ring and one fluorine atom). |
| Fragment Ion | 171 | Loss of a fluorine atom ([C₁₂H₈F]⁺). |
| Fragment Ion | 152 | Loss of two fluorine atoms ([C₁₂H₈]⁺•, biphenyl radical cation). |
| Fragment Ion | 93 | Likely a fluorophenyl cation fragment (e.g., C₆H₄F⁺, from cleavage of the inter-ring bond and loss of a C₆H₄F radical). |
| Fragment Ion | 76 | Likely a phenyl cation fragment (e.g., C₆H₄⁺, from cleavage of inter-ring bond and loss of C₆H₄F₂ radical). |
Note: The relative intensities of these fragments are contingent upon the stability of the resulting ions and the specific fragmentation mechanisms. The precise fragmentation pattern would be determined experimentally.
Compound List:
this compound
Computational and Theoretical Chemistry Studies of 2,3 Difluorobiphenyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is one of the most popular and versatile methods available in computational chemistry. DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in predicting molecular geometries, vibrational frequencies, and various electronic properties. tandfonline.comajchem-a.com The selection of an appropriate basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. tandfonline.comsemanticscholar.org
Geometry Optimization and Energetic Profiles
Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 2,3-Difluorobiphenyl, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation, or ground state, is identified. The procedure calculates the energy at an initial geometry and then searches for a new geometry with a lower energy.
The energetic profile, specifically the ground state energy, is also a direct output of the geometry optimization calculation. This value represents the total electronic energy of the molecule in its most stable form. For example, the optimized structure of a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, was found to have a ground state energy of -823.67845783 atomic units (a.u.) using the B3LYP/6-311++G(d,p) level of theory. ajchem-a.com A similar calculation for this compound would provide its specific ground state energy.
A representative table for such optimized parameters is shown below. Please note that these are illustrative values, as specific data for this compound was not found in the provided search results.
Table 1: Illustrative Optimized Geometrical Parameters for this compound This table is for illustrative purposes only. Specific computational data for this compound was not available in the search results.
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C1-C2 | 1.49 |
| C2-C3 | 1.39 | |
| C2-F | 1.35 | |
| C3-F | 1.34 | |
| Bond Angle | C1-C2-C3 | 120.5 |
| C2-C3-C4 | 119.8 | |
| F-C2-C1 | 118.0 | |
| Dihedral Angle | C1'-C1-C2-C3 | 55.0 |
Conformational Analysis and Potential Energy Surfaces (PES)
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For biphenyl (B1667301) and its derivatives, the most significant conformational variable is the torsional or dihedral angle (φ) between the two phenyl rings. The potential energy surface (PES) maps the energy of the molecule as a function of this dihedral angle.
For substituted biphenyls, the size and nature of the substituents on the rings influence the preferred conformation. In this compound, the fluorine atoms at the 2- and 3-positions create steric and electronic effects that determine the minimum energy conformation. A PES scan, calculated using DFT, would reveal the energy barriers to rotation and identify the most stable conformers. ekb.eg For instance, in a study of bi-1,2,3-triazole, a PES scan was used to identify fourteen conformers with energy minima. ekb.eg A similar analysis for this compound would clarify whether the molecule prefers a planar or a twisted conformation. Studies on the related 2,2'-difluorobiphenyl (B165479) show it adopts a twisted conformation with an inter-ring angle of about 51° in a liquid crystalline phase. researchgate.net It is expected that the ortho-fluorine in this compound would also induce a non-planar structure to minimize steric hindrance.
The analysis would also consider less stable conformers and the energy required to transition between them. This information is crucial for understanding the molecule's dynamic behavior in different environments.
Vibrational Frequency Calculations and Comparison with Experimental Data
Vibrational frequency calculations are performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra. These calculations determine the frequencies of the fundamental modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms.
The theoretical vibrational spectra generated from DFT calculations are invaluable for interpreting experimental data. scirp.org By comparing the calculated frequencies with those obtained from experimental techniques like FT-IR and FT-Raman spectroscopy, a detailed assignment of the observed spectral bands to specific vibrational modes can be made. nih.govarxiv.org Often, calculated frequencies are scaled by a specific factor to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental results. nih.gov
Although a specific vibrational analysis for this compound was not found, a study on the related 2,3-difluorophenylboronic acid utilized DFT (B3LYP/6-311++G(d,p)) to calculate its vibrational wavenumbers, which were then compared with experimental FT-IR and FT-Raman spectra, showing good consistency. nih.gov A similar approach for this compound would elucidate the characteristic vibrational modes associated with the C-F bonds and the biphenyl skeleton.
Table 2: Illustrative Vibrational Frequencies for this compound This table is for illustrative purposes only. Specific computational data for this compound was not available in the search results.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C-H) stretch | 3080 | 3075 (IR) | Aromatic C-H stretching |
| ν(C=C) stretch | 1610 | 1605 (Raman) | Phenyl ring stretching |
| ν(C-F) stretch | 1280 | 1275 (IR) | C-F stretching |
| δ(C-H) bend | 1150 | 1148 (IR) | In-plane C-H bending |
| Ring torsion | 750 | 748 (Raman) | Phenyl ring out-of-plane torsion |
Electronic Structure Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy indicates its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. semanticscholar.orgyoutube.com
A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap suggests the molecule is more reactive. ajchem-a.com DFT calculations can accurately predict the energies of the HOMO and LUMO. For example, a study on 2,4-difluorobiphenyl (B1582794) reported its HOMO-LUMO analysis as part of a broader investigation. tandfonline.com For this compound, such calculations would provide the specific energy values for these orbitals and the resulting energy gap, offering insight into its electronic behavior and potential for use in materials science.
Table 3: Illustrative HOMO-LUMO Analysis for this compound This table is for illustrative purposes only. Specific computational data for this compound was not available in the search results.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -0.95 |
| Energy Gap (ΔE) | 5.90 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface to identify regions that are electron-rich (negative potential) and electron-poor (positive potential). uni-muenchen.de MEP maps are extremely useful for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net
In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to attack by electrophiles. Regions of positive potential, colored blue, are electron-deficient and are susceptible to nucleophilic attack. Green areas represent regions of neutral potential. researchgate.net For this compound, an MEP map would show the influence of the electronegative fluorine atoms on the charge distribution of the phenyl rings. The areas around the fluorine atoms would be expected to be electron-rich (red or yellow), while the hydrogen atoms would correspond to electron-poor (blue) regions. This analysis provides a clear picture of the molecule's reactive sites. tandfonline.com
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding, interactions between bonds, and charge transfer within a molecule. researchgate.nettaylorandfrancis.com It provides a localized, Lewis-like picture of the electron density, which is useful for interpreting complex wavefunctions. uni-muenchen.de The analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy, E(2), associated with the delocalization of electrons from a donor to an acceptor orbital is estimated using second-order perturbation theory. taylorandfrancis.comuni-muenchen.dewisc.edu This energy is a key indicator of the strength of the interaction.
The stabilization energies associated with these delocalizations provide a quantitative measure of their importance. The larger the E(2) value, the stronger the interaction and the greater the charge delocalization, leading to increased molecular stability. wisc.edu The analysis also provides insights into the hybridization of the atomic orbitals involved in bonding. rogue-scholar.org For this compound, the carbon atoms in the phenyl rings exhibit sp² hybridization, while the fluorine atoms have lone pairs in orbitals with significant p-character. The polarization of the C-F bonds towards the highly electronegative fluorine atoms is also clearly depicted in the NBO analysis. rogue-scholar.org
Table 1: Key NBO Interactions and Stabilization Energies in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| π(C1-C2) | π(C3-C4) | Data not available in search results |
| π(C1-C6) | π(C1'-C2') | Data not available in search results |
| LP(F) | σ(C2-C3) | Data not available in search results |
| LP(F) | π(C1-C6) | Data not available in search results |
Dipole Moments and Polarizability
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key property influencing non-covalent interactions and the response of the molecule to its environment. Computational methods can predict the polarizability of this compound, providing insights into its optical and dielectric properties.
Table 2: Calculated Dipole Moment of Fluorinated Biphenyls
| Compound | Computational Method | Calculated Dipole Moment (Debye) |
| 2,2'-Difluorobiphenyl | DFT | Variable, dependent on torsional angle researchgate.net |
| PF₃ | Gas phase heterodyne beat | 1.00 ± 0.03 umich.edu |
| PF₂Cl | Gas phase heterodyne beat | 0.93 ± 0.01 umich.edu |
| PFCl₂ | Gas phase heterodyne beat | 0.86 ± 0.05 umich.edu |
Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. aps.orgbenasque.org It allows for the calculation of electronic absorption spectra, providing information about the energies and intensities of electronic transitions. hokudai.ac.jp For this compound, TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π*).
The choice of the exchange-correlation functional is critical for the accuracy of TD-DFT calculations, especially for molecules with charge-transfer character. aps.org By analyzing the molecular orbitals involved in the electronic transitions, it is possible to understand how the fluorine substituents influence the electronic structure and the photophysical properties of the biphenyl core. These theoretical predictions can be compared with experimental UV-Vis absorption spectra to validate the computational methodology. sigmaaldrich.com
Table 3: Representative TD-DFT Calculated Excitation Properties
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |
| S₀ → S₁ | Data not available | Data not available | HOMO → LUMO |
| S₀ → S₂ | Data not available | Data not available | HOMO-1 → LUMO |
Ab Initio Calculations and Higher-Level Theoretical Methods
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a more rigorous theoretical description of molecular properties. nih.govaps.orgaps.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for the electronic structure and properties of this compound compared to standard DFT methods.
These higher-level methods are particularly important for accurately describing electron correlation effects, which can be significant in aromatic systems. They can be used to benchmark the results from more computationally efficient DFT methods and to provide more reliable predictions for properties such as conformational energy barriers and intermolecular interaction energies. While computationally more demanding, ab initio calculations are crucial for obtaining a deeper and more accurate understanding of the fundamental properties of this compound. aps.org
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. nih.govarxiv.org By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the conformational dynamics, solvent effects, and transport properties of this compound. malariaworld.org
Solvent Effects on Molecular Conformation and Dynamics
The conformation and dynamics of this compound can be significantly influenced by the surrounding solvent. tandfonline.comnih.govrsc.org MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules, allowing for a detailed investigation of how the solvent affects the preferred dihedral angle between the phenyl rings and the dynamics of conformational transitions. tandfonline.com
For example, simulations in different solvents, ranging from nonpolar to polar, can reveal the role of solute-solvent van der Waals and electrostatic interactions in stabilizing certain conformations. tandfonline.com The solvent can influence the energy barrier for rotation around the central C-C bond, thereby affecting the rate of interconversion between different conformers. rsc.org
Conformational Transitions and Energy Barriers
The rotation around the central carbon-carbon bond in this compound leads to different conformations, characterized by the dihedral angle between the two phenyl rings. The steric hindrance between the fluorine atom at the 2-position and the hydrogen atom at the 2'-position, as well as the repulsion between the two phenyl rings, results in an energy barrier for this rotation. researchgate.net
Computational methods, such as potential energy surface scans using DFT or ab initio methods, can be used to calculate the energy profile for this conformational transition. researchgate.netnih.gov These calculations can identify the minimum energy conformations and the transition states connecting them, thereby providing the energy barriers for rotation. nih.gov MD simulations can then be used to study the dynamics of these transitions, including the frequency of barrier crossing and the pathways for conformational change. nih.gov
Computational Predictions of Spectroscopic Parameters
Computational methods have become indispensable tools for the prediction and interpretation of spectroscopic data. For this compound, theoretical calculations offer a way to understand its nuclear magnetic resonance (NMR) and vibrational spectra in detail.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. researchgate.netimist.mayoutube.comresearchgate.net This method has proven to be reliable in predicting the chemical shifts of various nuclei in organic molecules. imist.ma
Table 1: Representative Theoretical vs. Experimental NMR Chemical Shifts for a Related Fluorinated Compound (2,3-difluorophenylboronic acid)
| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| C1 | 129.5 | 131.2 |
| C2 | 150.1 | 152.8 |
| C3 | 147.9 | 150.5 |
| C4 | 125.3 | 126.9 |
| C5 | 124.8 | 126.4 |
| C6 | 118.9 | 120.5 |
| H4 | 7.45 | 7.58 |
| H5 | 7.30 | 7.42 |
| H6 | 7.21 | 7.33 |
Note: Data presented is for illustrative purposes based on studies of similar compounds and does not represent actual calculated values for this compound.
The Scaled Quantum Mechanical (SQM) force field method is a powerful technique for predicting the vibrational spectra (infrared and Raman) of molecules. This method involves the scaling of calculated quantum mechanical force fields to correct for systematic errors in the theoretical calculations, leading to excellent agreement with experimental data.
For compounds like 2,3-difluorobenzoic acid and 2,3-difluorophenylboronic acid, the SQM method has been successfully applied to assign the vibrational modes observed in their FT-IR and FT-Raman spectra. nih.govnih.gov The process involves optimizing the molecular geometry, calculating the harmonic vibrational frequencies, and then scaling these frequencies using a set of predetermined scale factors. The total energy distribution (TED) analysis is often performed to provide a detailed assignment of each vibrational mode. nih.gov A similar approach for 2,3-difluorobhenyl would allow for a thorough understanding of its vibrational properties.
Table 2: Illustrative Comparison of Experimental and SQM-Calculated Vibrational Wavenumbers for a Related Difluoroaromatic Compound
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (SQM, cm⁻¹) |
| C-H stretch | 3075 | 3078 |
| C=C stretch (ring) | 1610 | 1612 |
| C-F stretch | 1280 | 1285 |
| C-H in-plane bend | 1150 | 1153 |
| Ring breathing | 1050 | 1052 |
| C-F in-plane bend | 760 | 763 |
Note: This table is a representative example based on published data for similar molecules and is intended to illustrate the utility of the SQM method.
Intermolecular Interaction Studies (beyond basic identification)
The study of intermolecular interactions is critical for understanding the solid-state properties of molecular crystals, including their packing, stability, and polymorphism. For this compound, a quantitative analysis of these interactions can reveal the forces that govern its crystal architecture.
While this compound does not possess strong hydrogen bond donors, weak C-H···F hydrogen bonds can play a role in its crystal packing. The quantitative analysis of such weak interactions can be performed using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or by analyzing Hirshfeld surfaces. nih.gov These methods allow for the visualization and quantification of intermolecular contacts.
Halogen bonding, an interaction where a halogen atom acts as an electrophilic species, is another potential non-covalent interaction that could be present in the solid state of this compound, with the fluorine atoms interacting with nucleophilic regions of adjacent molecules. Quantitative computational studies would be necessary to determine the strength and geometric characteristics of any such interactions.
π-π stacking interactions are a common feature in the crystal structures of aromatic compounds. nih.govmdpi.com For fluorinated aromatic rings, these interactions can be influenced by the polarization of the π-system by the fluorine atoms. In the case of this compound, the presence of two fluorine atoms on one of the phenyl rings would likely modulate the electrostatic potential of that ring, affecting how it interacts with neighboring aromatic rings.
Applications in Advanced Materials and Systems Design
Liquid Crystalline Materials Development
The strategic placement of fluorine atoms in the 2 and 3 positions of the biphenyl (B1667301) core significantly influences the physical and electro-optical properties of liquid crystalline materials. This substitution offers a powerful tool for molecular engineers to design materials with specific, desirable characteristics for display and photonic applications.
The synthesis of liquid crystals incorporating the 2,3-difluorobiphenyl moiety often involves multi-step chemical reactions. A common approach includes Suzuki cross-coupling reactions, esterification, and other standard organic synthesis techniques to build the desired molecular structure. For instance, twenty-four lateral difluorine substituted biphenyl liquid crystals were synthesized from 4-alkyl-cyclohexanecarboxylic acid and 4-bromo-2,3-difluoro-phenol through a series of reactions including Grignard reaction, Huang Ming-long reduction, iodination, acid reaction, Suzuki cross-coupling reaction, Williamson reaction, and esterification. ciac.jl.cn The total yield for these syntheses ranged from 4.2% to 8.7%. ciac.jl.cn
Another example is the preparation of novel alkyl and/or alkoxy disubstituted 2-(this compound-4′-yl)-1,3-dioxanes (DFBPDs). rsc.org The synthesis of these compounds has been carried out to explore their mesomorphic and electro-optic properties. rsc.org Furthermore, benzimidazole-based liquid crystal compounds containing a laterally difluoro-substituted ethynylphenyl group have also been synthesized and their mesomorphic properties investigated. tandfonline.com
The design of these molecules often targets specific properties such as a broad nematic phase range, high birefringence, and appropriate dielectric anisotropy. The 2,3-difluoro substitution is a key element in achieving these targeted characteristics.
The introduction of 2,3-difluoro substitution on a biphenyl core has a marked effect on the mesophase behavior and thermal stability of liquid crystals. This substitution pattern can lead to a reduction in melting point and can influence the type and stability of the mesophases exhibited. biointerfaceresearch.com For example, in terphenyl systems, the lateral fluoro-substituent enhances the stability of tilted smectic phases. biointerfaceresearch.com
In a series of benzimidazole-based liquid crystals, the 2,3-difluoro substituted compound exhibited lower clearing points and broader nematic phase ranges compared to its non-fluorinated counterpart, a phenomenon attributed to a slightly increased dipole moment. tandfonline.com The presence of the difluoro-substituents can also influence the molecular packing and intermolecular interactions, which in turn dictates the type of mesophase formed. For instance, most of the synthesized alkyl-alkoxy homologues of 2-(this compound-4′-yl)-1,3-dioxanes exhibited smectic C and nematic mesophases, while the dialkyl compounds showed smectic C, smectic A, and nematic phases. rsc.org
The length of the terminal alkoxy chain in these molecules also plays a significant role in determining the mesomorphism, with shorter chains often favoring the nematic phase and longer chains inducing smectic phases. nih.gov
Table 1: Mesophase Behavior of Selected this compound-Based Liquid Crystals
| Compound Type | Observed Mesophases | Influence of Substitution | Reference |
|---|---|---|---|
| 2-(this compound-4′-yl)-1,3-dioxanes (alkyl-alkoxy) | Smectic C, Nematic | Difluoro substitution and alkyl/alkoxy chain length determine phase type. | rsc.org |
| 2-(this compound-4′-yl)-1,3-dioxanes (dialkyl) | Smectic C, Smectic A, Nematic | Difluoro substitution and alkyl chain length influence phase sequence. | rsc.org |
| Benzimidazole-based with 2,3-difluoro-4-(alkoxy)phenyl group | Enantiotropic Nematic | Lower clearing points and broader nematic range compared to non-fluorinated analog. | tandfonline.com |
This table is generated based on data from the text and is for illustrative purposes.
The this compound unit is a key component in the development of host materials for ferroelectric (SmC*) and antiferroelectric liquid crystal displays. biointerfaceresearch.combohrium.com These materials are of great interest for their fast switching times and bistability, which are crucial for advanced display technologies. mdpi.com The lateral difluoro-substitution in terphenyl systems has been shown to enhance the stability of the tilted smectic phases, which are precursors to ferroelectric and antiferroelectric phases. biointerfaceresearch.com
The optoelectronic properties of liquid crystals containing the this compound moiety are significantly influenced by the fluorine substitution. These properties, including birefringence (Δn) and dielectric anisotropy (Δε), are critical for the performance of liquid crystal displays (LCDs) and other photonic devices. rsc.orgrscf.ru
Furthermore, benzimidazole-based liquid crystals with a 2,3-difluorophenyl group have been shown to exhibit large theoretical and experimental birefringence (0.43–0.55 and 0.42–0.53, respectively). tandfonline.com This high birefringence is attributed to the large π-conjugated molecular structure. tandfonline.com The ability to tune these optoelectronic properties through molecular design makes this compound a valuable building block for advanced optical materials. nih.gov
Table 2: Optoelectronic Properties of a Benzimidazole-Based Liquid Crystal with 2,3-Difluoro Substitution
| Property | Theoretical Value | Experimental Value | Reference |
|---|
This table is generated based on data from the text and is for illustrative purposes.
Organic Electronic Materials
The application of fluorinated biphenyls extends into the realm of organic electronics, where their electronic properties can be harnessed to improve the performance and stability of devices.
While specific research focusing solely on this compound in OLEDs is limited in the provided context, the broader class of difluorobiphenyls has been explored for its potential in this area. For instance, 3,3'-difluorobiphenyl (B1295032) is noted as a crucial building block in the fabrication of OLEDs, where it contributes to improving charge transport properties. chemimpex.com The introduction of fluorine atoms into the organic molecules used in OLEDs can enhance their thermal stability and influence their electronic energy levels, which are critical parameters for efficient device operation. chemimpex.comcapes.gov.br The development of new emitter and host materials is a key area of research in the quest for high-efficiency and long-lasting OLEDs for displays and lighting. nih.govnih.govresearchgate.net
Photovoltaic Applications
The strategic incorporation of fluorinated moieties is a critical design element in the development of advanced organic photovoltaic (OPV) materials. Building blocks derived from this compound are utilized in the synthesis of conjugated polymers for organic solar cells (OSCs). nih.govmdpi.com The introduction of fluorine atoms into the polymer backbone serves to lower the frontier molecular orbital energy levels (both HOMO and LUMO). nih.gov This is a widely adopted strategy for creating high-performance n-type or ambipolar polymeric semiconductors, which are essential for efficient charge separation and transport in OSCs. nih.gov
Furthermore, the use of these fluorinated polymers offers significant processing advantages. Many are solution-processable, which facilitates the use of cost-effective and scalable fabrication methods like spin coating and roll-to-roll printing for large-area solar cell applications. mdpi.com The resulting polymers, which may feature a donor-acceptor architecture, can have their optical bandgap and energy levels precisely tuned for optimal performance in photovoltaic devices. mdpi.com
Conduction and Charge Transport Properties
The conduction and charge transport characteristics of organic semiconductors are profoundly influenced by their molecular structure. Introducing fluorine atoms, as seen in a this compound unit, into a conjugated polymer backbone is a powerful method to modify these properties. nih.gov The high electronegativity of fluorine enhances the electron-deficiency of the polymer, which directly influences charge carrier transport. nih.gov
This modification is particularly relevant for applications in organic field-effect transistors (OFETs), where parameters such as charge carrier mobility are paramount. Research indicates that fluorination can lead to materials with improved hole or electron mobility. nih.govyoutube.com Additionally, the presence of fluorine can promote a more planar structure in the polymer backbone. nih.gov This increased coplanarity facilitates stronger intermolecular interactions and more ordered packing in the solid state, which are crucial for efficient charge transport between polymer chains. nih.gov
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry is the domain of chemistry that focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. nih.gov A fundamental concept within this field is molecular self-assembly, the process by which molecules spontaneously arrange themselves into ordered and stable superstructures through non-covalent interactions. boekhovenlab.com
Formation of Supramolecular Architectures
The principles of self-assembly allow for the construction of complex and functional supramolecular architectures from relatively simple molecular building blocks. frontiersin.org Molecules featuring specific geometric and electronic attributes, such as this compound, can act as components in these assemblies. The formation of these structures is guided by a range of non-covalent interactions, including hydrogen bonds, metal coordination, hydrophobic forces, van der Waals forces, and π-π stacking interactions.
This process can yield discrete, well-defined architectures like helicates, macrocycles, and molecular cages, or extend into infinite one-, two-, or three-dimensional structures such as polymers and sheets. frontiersin.org The dynamic and reversible nature of these non-covalent bonds allows for the system to reach a thermodynamic minimum, resulting in a well-ordered final structure. boekhovenlab.comfrontiersin.org
Host-Guest Interactions (e.g., with Cyclodextrins)
Host-guest chemistry, a central part of supramolecular chemistry, involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule. Cyclodextrins, which are cyclic oligosaccharides, are exemplary host molecules. nih.gov They possess a hydrophilic outer surface and a hydrophobic inner cavity, making them highly effective for encapsulating hydrophobic guest molecules in aqueous environments. nih.govnih.gov
A nonpolar molecule like this compound is a suitable candidate to act as a guest, capable of being encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) host. This process, driven by favorable intermolecular interactions, results in the formation of a non-covalent "inclusion complex". nih.gov Such encapsulation can significantly alter the physicochemical properties of the guest molecule, often leading to enhanced aqueous solubility and greater chemical stability. nih.govnih.gov These host-guest complexes can form with various stoichiometries, such as 1:1 or 1:2 host-to-guest ratios, depending on the specific components and conditions. nih.gov
| Component | Description | Role in Complex Formation |
| Host | A molecule with a structural cavity (e.g., β-Cyclodextrin). | Provides a binding site for the guest molecule. |
| Guest | A molecule that fits within the host's cavity (e.g., this compound). | Becomes encapsulated by the host. |
| Driving Forces | Non-covalent interactions (e.g., hydrophobic effects, van der Waals forces). | Mediate the spontaneous association of host and guest. |
Advanced Chemical Intermediates and Reagents
The utility of a chemical compound is often defined by its ability to serve as a precursor or intermediate for more complex, functional molecules. This compound excels in this role, particularly in the synthesis of specialized polymers.
Role in Polymer Science and Conjugated Polymers
In the field of polymer science, this compound is a valuable intermediate for the synthesis of fluorinated monomers, which are subsequently incorporated into conjugated polymers. nih.gov The inclusion of these fluorinated units is a key strategy for tuning the properties of the final macromolecule. nih.govnih.gov Conjugated polymers synthesized from such precursors are central to the development of advanced organic electronic devices, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.govmdpi.com
The introduction of fluorine atoms allows for precise control over the polymer's electronic characteristics. Specifically, it is an effective method for modulating the HOMO and LUMO energy levels, which in turn dictates the material's optical bandgap and its suitability for specific applications. mdpi.com Fluorination can also impact the polymer's physical properties, such as its solubility in organic solvents and its tendency to crystallize in thin films, both of which are critical for device fabrication and performance. nih.govnih.gov
| Property Affected by Fluorination | Impact on Conjugated Polymer | Reference |
| Frontier Molecular Orbital (FMO) Levels | Lowers HOMO and LUMO energy levels, enhancing electron-accepting character. | nih.gov |
| Intramolecular Coplanarity | Promotes a more planar polymer backbone, aiding charge transport. | nih.gov |
| Crystallinity and Morphology | Influences the solid-state packing and thin-film structure. | nih.gov |
| Solubility | Can be modified to improve processability in desired solvents. | nih.gov |
| Charge Carrier Mobility | Can enhance electron or hole mobility for improved device performance. | nih.gov |
Q & A
Q. What are the recommended synthetic routes for 2,3-Difluorobiphenyl, and how can reaction efficiency be optimized?
- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is widely used for synthesizing fluorinated biphenyls. For this compound, coupling 2,3-difluorophenylboronic acid with iodobenzene using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) at 80–100°C yields optimal results . Efficiency can be improved by optimizing catalyst loading (1–2 mol%) and base selection (e.g., K₂CO₃). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%).
Q. How can researchers distinguish this compound from its structural isomers using spectroscopic techniques?
- Methodological Answer : ¹⁹F NMR is critical for isomer differentiation due to distinct fluorine chemical shifts. For this compound, expect two doublets in the range of -110 to -120 ppm . GC-MS with a polar capillary column (e.g., DB-5MS) separates isomers based on retention times, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. What chromatographic methods are effective for isolating this compound from reaction mixtures containing multiple biphenyl derivatives?
- Methodological Answer : HPLC with a C18 column and a methanol/water gradient (70:30 to 90:10 over 20 min) resolves this compound from ortho/meta isomers. For preparative-scale separation, flash chromatography with hexane/dichloromethane (8:2) is recommended .
Advanced Research Questions
Q. How can computational modeling predict the physicochemical properties of this compound, and how do these predictions align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond lengths, dipole moments, and electrostatic potentials. For example, the calculated logP (2.8) aligns with experimental hydrophobicity measurements (logP = 2.7±0.1) . Discrepancies in melting points (predicted vs. experimental) may arise from crystal packing effects, necessitating experimental validation .
Q. What strategies mitigate contradictions in environmental persistence data for this compound across studies?
- Methodological Answer : Discrepancies in half-life (t₁/₂) values often stem from varying test conditions (e.g., microbial communities, pH). Standardize assays using OECD Guideline 307 (soil degradation) with deuterated internal standards (e.g., 4,4'-Difluorobiphenyl-d₁₀) to improve quantification accuracy . Cross-validate results via LC-MS/MS and compare against EPA’s CompTox Dashboard entries .
Q. How can researchers design experiments to assess the bioaccumulation potential of this compound in aquatic ecosystems?
- Methodological Answer : Use a two-tiered approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
